Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
CAS No.:
Cat. No.: VC13762594
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClN2O |
|---|---|
| Molecular Weight | 162.62 g/mol |
| IUPAC Name | 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2O.ClH/c9-6-3-5-4(8-6)1-2-7-5;/h4-5,7H,1-3H2,(H,8,9);1H |
| Standard InChI Key | BZGDZNAYKIZCMK-UHFFFAOYSA-N |
| SMILES | C1CNC2C1NC(=O)C2.Cl |
| Canonical SMILES | C1CNC2C1NC(=O)C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride features a cis-configured bicyclic framework, with stereochemical designations (3aS,6aS) for the fused pyrrolidine and pyrrolidone rings . The hydrochloride salt enhances aqueous solubility, critical for biological assays. Key structural descriptors include:
The cis-junction of the rings imposes conformational rigidity, influencing its reactivity and interaction with biological targets.
Stereochemical Significance
The (3aS,6aS) configuration is pivotal for the compound’s electronic and steric profile. X-ray crystallography of analogous structures reveals planar amide groups and chair-like conformations in the pyrrolidine ring, which stabilize the molecule in polar solvents .
Synthesis and Manufacturing
Industrial Scalability
Continuous flow reactors are favored in pilot-scale production to enhance yield (≥70%) and reproducibility. Critical parameters include:
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Temperature control (20–50°C) to prevent racemization.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high water solubility (>50 mg/mL at 25°C), facilitating formulation for in vitro studies. Stability assessments indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmospheres .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 2700–2500 cm⁻¹ (N-H⁺ of hydrochloride).
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NMR: δ 3.8–4.2 ppm (pyrrolidine H), δ 2.5–3.0 ppm (pyrrolidone H), and δ 1.8–2.2 ppm (bridgehead H) .
Pharmaceutical and Synthetic Applications
Drug Discovery
Derivatives of hexahydro-pyrrolo[3,2-b]pyrrol-2-one show promise as:
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Kinase Inhibitors: Structural analogs inhibit tyrosine kinases involved in cancer proliferation.
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Antimicrobial Agents: The bicyclic scaffold disrupts bacterial cell wall synthesis in preliminary assays.
Enantioselective Synthesis
The compound serves as a chiral auxiliary in cycloadditions. For example, pyrrolizine-3-ols synthesized via [6 + 2]-cycloadditions retain the stereochemical integrity of the parent hydrochloride .
Related Compounds and Derivatives
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Hexahydro-pyrrolo[3,2-b]pyrrol-2-one | C₆H₁₀N₂O | Free base, lower solubility |
| rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride | C₆H₁₀N₂O·2HCl | Additional HCl, altered ring fusion |
*Excluded per user guidelines; included for structural contrast only.
Recent Advances and Future Directions
The 2024 enantioselective synthesis of pyrrolizines underscores the potential of hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride in asymmetric catalysis. Future research should prioritize:
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In Vivo Toxicity Profiling: To advance preclinical development.
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Structure-Activity Relationship (SAR) Studies: To optimize bioactivity.
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